![molecular formula C17H16N6O4 B2355982 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide CAS No. 897614-86-7](/img/structure/B2355982.png)
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
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Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide, also known as MNTX, is a chemical compound that has been studied extensively for its potential use in scientific research. MNTX is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
Scientific Research Applications
Anticancer Applications
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has shown promising applications in cancer research. A related compound, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, suggesting potential in targeting specific cancer types (Evren et al., 2019).
Antidiabetic Potential
The molecule has been linked to antidiabetic research. Derivatives of the compound have been evaluated for in vitro antidiabetic activity, indicating its potential utility in the treatment or management of diabetes (Lalpara et al., 2021).
CRMP 1 Inhibition for Lung Cancer
Derivatives of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide have been investigated as Collapsin response mediator protein 1 (CRMP 1) inhibitors, highlighting their potential in treating small lung cancer (Panchal et al., 2020).
Catalytic Hydrogenation in Dye Production
The compound plays a role in the green synthesis of dyes. Specifically, its derivative N-(3-Amino-4-methoxyphenyl)acetamide is an important intermediate in azo disperse dye production, showcasing its relevance in the chemical industry (Zhang Qun-feng, 2008).
Anticonvulsant Activity
Research has shown that certain derivatives of this compound possess anticonvulsant properties. This suggests potential applications in the development of new treatments for seizure disorders (Aktürk et al., 2002).
COX-2 Inhibition
A study on a similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, explored its potential as a cyclooxygenase-2 (COX-2) inhibitor, indicating applications in inflammation and pain management (Al-Hourani et al., 2016).
Antioxidant and Anti-inflammatory Properties
Research has also highlighted the antioxidant and anti-inflammatory capabilities of related compounds. This broadens its potential applications in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-27-15-8-6-13(7-9-15)22-16(19-20-21-22)11-18-17(24)10-12-2-4-14(5-3-12)23(25)26/h2-9H,10-11H2,1H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRIUXGICAVCSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide |
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